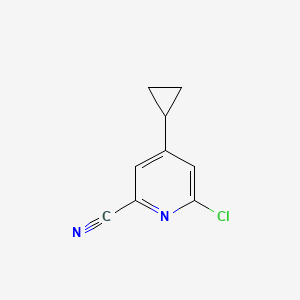![molecular formula C35H41N5O4 B14789273 2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B14789273.png)
2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its intricate structure suggests it may have unique properties and interactions, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core benzodiazepine structure, followed by the introduction of the indazole moiety and the final acetamide group. Each step may involve reactions such as condensation, cyclization, and substitution, under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide: can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide:
Chemistry: As a reagent or intermediate in organic synthesis, studying its reactivity and interactions with other compounds.
Biology: Investigating its effects on biological systems, including potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Utilizing its unique properties in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact mechanism may involve binding to active sites, altering enzyme activity, or affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide include other benzodiazepine derivatives and indazole-containing molecules. These compounds may share structural features and exhibit similar reactivity or biological activity.
Uniqueness
What sets this compound apart is its unique combination of the benzodiazepine and indazole moieties, along with the specific acetamide substitution. This unique structure may confer distinct properties, such as enhanced binding affinity or selectivity for certain targets, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C35H41N5O4 |
|---|---|
Poids moléculaire |
595.7 g/mol |
Nom IUPAC |
2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C35H41N5O4/c1-23(2)39(25-17-19-26(44-3)20-18-25)33(41)22-38-31-15-9-10-16-32(31)40(24-11-5-4-6-12-24)35(43)28(34(38)42)21-30-27-13-7-8-14-29(27)36-37-30/h4-6,9-12,15-20,23,27-30,36-37H,7-8,13-14,21-22H2,1-3H3 |
Clé InChI |
FNAWQPRMUDJPCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC=C(C=C1)OC)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)CC4C5CCCCC5NN4)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


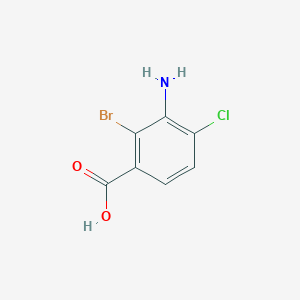
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14789197.png)



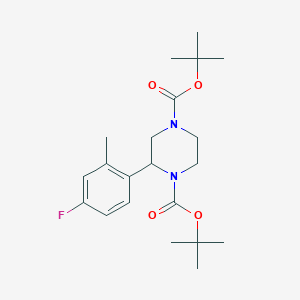
![2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane](/img/structure/B14789238.png)
![Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate](/img/structure/B14789242.png)
![(4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14789244.png)
![(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)
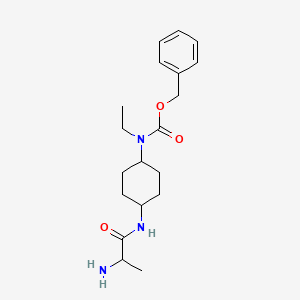
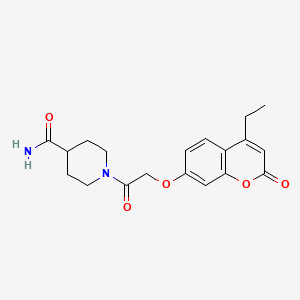
![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)
